molecular formula C16H13BrN2S B1439003 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105189-65-8

5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1439003
CAS No.: 1105189-65-8
M. Wt: 345.3 g/mol
InChI Key: ZJJPMOOUIRPYBH-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C16H13BrN2S and its molecular weight is 345.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One significant application of imidazole derivatives is in the field of corrosion inhibition. A study by Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives, including compounds similar to 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol, and investigated their effectiveness as corrosion inhibitors for mild steel in sulphuric acid. The compounds formed protective layers on the metal surface, indicating their potential as corrosion inhibitors in industrial settings (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Properties

Imidazole derivatives are also noted for their antimicrobial properties. Güzeldemirci and Küçükbasmacı (2010) synthesized a series of imidazole derivatives and evaluated their antimicrobial activities. The compounds showed promising results against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Synthesis and Characterization

The synthesis and characterization of imidazole derivatives are crucial for understanding their properties and potential applications. Jayashree et al. (2002) synthesized and characterized various imidazole derivatives, providing foundational knowledge for further exploration of their applications (Jayashree, Setamdideh, & Dilmaghani, 2002).

Properties

IUPAC Name

4-(4-bromophenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c1-11-2-8-14(9-3-11)19-15(10-18-16(19)20)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJPMOOUIRPYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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